molecular formula C5H9NO2 B1679175 Proline CAS No. 147-85-3

Proline

Cat. No. B1679175
CAS RN: 147-85-3
M. Wt: 115.13 g/mol
InChI Key: ONIBWKKTOPOVIA-BYPYZUCNSA-N
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Description

Proline is an organic acid classified as a proteinogenic amino acid, although it does not contain the amino group -NH2 but is rather a secondary amine . The secondary amine nitrogen is in the protonated form (NH2+) under biological conditions, while the carboxyl group is in the deprotonated −COO− form . It is non-essential in humans, meaning the body can synthesize it from the non-essential amino acid L-glutamate .


Synthesis Analysis

This compound is biosynthetically derived from the amino acid L-glutamate . Glutamate-5-semialdehyde is first formed by glutamate 5-kinase (ATP-dependent) and glutamate-5-semialdehyde dehydrogenase (which requires NADH or NADPH) . Recent studies have identified three homeologous OAT genes in the wheat genome (TaOAT-5AL, TaOAT-5BL, and TaOAT-5DL), consisting of ten exons and nine introns. Their role in this compound biosynthesis through their interactions with the P5CS and P5CR genes has been confirmed .


Molecular Structure Analysis

The molecular formula of this compound is C5H9NO2 and molecular mass being 115.13 g mol-1 . The IUPAC name of this compound is Pyrolidine-2-carboxylic acid; therefore, it is the secondary amino group known as imino group which belongs to a five-member ring in a molecule . This compound is the only proteinogenic secondary amino acid which is a secondary amine, as the nitrogen atom is attached both to the α-carbon and to a chain of three carbons that together form a five-membered ring .


Chemical Reactions Analysis

This compound catalyzes direct asymmetric aldol reactions between two different carbonyl compounds to provide aldol products with excellent yields and enantioselectivities . This compound melting point lies in the range of 478-501K but is decomposed during its melting process .


Physical And Chemical Properties Analysis

This compound is a small (115.13 g/mol), cyclic, non-polar, non-toxic, odorless, sweet-tasting imino acid, with unique physicochemical proprieties and numerous biotechnological applications . This compound accounts for 6.3% of the 10,882,808 protein amino acids . Of all this compound residues, 4.4% are in trimers or longer spans .

Scientific Research Applications

Proline in Plant Stress Resistance

This compound plays a critical role in enhancing plant resistance to various abiotic stresses such as drought, salinity, extreme temperatures, UV radiation, and heavy metal exposure. It acts as an osmoprotectant that helps maintain enzyme and membrane integrity and aids in osmotic adjustment in stressed plants. Although there is a positive correlation between this compound accumulation and stress tolerance in plants, its exact role in osmotolerance remains under debate. Some studies argue that the increase in this compound under stress is a consequence rather than an adaptation mechanism. The exogenous application of this compound has shown promise in improving growth and yield in several plant species under environmental stresses. However, for effective application, further research is needed to determine optimal concentrations, application timing, and responsive plant growth stages (Ashraf & Foolad, 2007).

This compound and Neurochemical Effects

This compound is essential for primary metabolism and physiological functions in the brain. High levels of this compound, as seen in hyperprolinemia, can lead to neurological symptoms and brain abnormalities. Animal studies suggest that high this compound levels may contribute to neuropathology through mechanisms such as energy metabolism deficit, oxidative stress, and excitotoxicity. These findings highlight the potential for therapeutic strategies, including the use of antioxidants, to mitigate the adverse effects of high this compound levels on the brain (Wyse & Netto, 2011).

This compound in Signal Transduction and Stress Response

This compound synthesis has been linked to plant tolerance of hyperosmotic stresses through both ABA-dependent and ABA-independent signaling pathways. The regulation of this compound synthesis and degradation is crucial for understanding plant responses to environmental stresses. Recent studies have focused on post-transcriptional events and the factors that regulate the expression of enzymes involved in this compound metabolism. This research contributes to enhancing plant stress tolerance and provides insights into the stress-related aspects of the regulatory network controlling plant responses to the environment (Hare, 1999).

Exogenous this compound and Abiotic Stress Tolerance in Plants

This compound accumulation in response to environmental stress not only signals tension but also actively improves plant resistance to abiotic stress. It enhances photosynthesis, enzymatic and non-enzymatic antioxidant activity, regulates osmolyte concentration, and maintains sodium and potassium homeostasis. Studies have extensively investigated the effects of exogenous this compound application under various stress conditions, showing that it can improve plant growth, yield, and stress tolerance (Hosseinifard et al., 2022).

This compound in Heavy Metal Toxicity Mitigation

This compound plays a significant role in mitigating heavy metal toxicity in plants by regulating normal growth and development in contaminated environments. Enhancing this compound levels through genetic manipulation or exogenous application has shown effectiveness in reducing heavy metal toxicity, highlighting its potential in improving crop productivity and minimizing health hazards associated with heavy metal accumulation (Singh et al., 2015).

Mechanism of Action

Target of Action

Proline, an amino acid, plays a crucial role in various biological processes. It is a major substrate for polyamine synthesis via this compound oxidase, ornithine aminotransferase, and ornithine decarboxylase in placentae . This compound-rich antimicrobial peptides (PrAMPs) are considered promising candidates for rational design to target Gram-negative pathogens due to their low toxicity and multiple intracellular targets . This compound is also an essential component of collagen and is important for the proper functioning of joints and tendons .

Mode of Action

This compound interacts with its targets and induces changes in various ways. For instance, this compound-rich antimicrobial peptides can interact with both outer and inner bacterial membranes to affect the membrane potential and stress response . These peptides also possess potent immunomodulatory activity and neutralize inflammation via nitric oxide production in macrophages . This compound’s mechanism of action involves its role in collagen synthesis, protein synthesis, and DNA replication .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is synthesized from glutamic acid and can also be synthesized in mitochondria by the ornithine pathway . This compound catabolism generates H2O2 as a by-product, thereby activating antioxidant signaling pathways . This compound metabolism is also linked to cancer and viral proliferation .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). This compound is an amino acid commonly found as a component of total parenteral nutrition . This compound-based deep eutectic solvents can significantly increase the bioavailability of certain drugs . .

Result of Action

The action of this compound results in various molecular and cellular effects. It is known to protect proteins and enzymes by stabilizing their structures and preventing aggregation during refolding . This compound also has anti-inflammatory properties and promotes wound healing . In plants, this compound accumulation under stress conditions has been linked to elevated activities of vital enzymes and the expression of corresponding this compound metabolism genes or inhibition in this compound catabolism .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, in plants, this compound accumulation occurs due to the stimulation of its synthesis from glutamic acid, the suppression of this compound oxidation, or changes in its incorporation in protein synthesis under various stresses . This compound can also act as a signaling molecule to modulate mitochondrial functions, influence cell proliferation or cell death, and trigger specific gene expression, which can be essential for plant recovery from stresses .

Future Directions

Recent research has highlighted the multifaceted roles of proline in cell biology . The current and future directions in research concerning manipulation of this compound to induce gene functions that appear promising in genetics and genomics approaches to improve plant adaptive responses under changing climate conditions are also highlighted .

Biochemical Analysis

Biochemical Properties

Proline is involved in several biochemical reactions, primarily due to its ability to act as a substrate for various enzymes. One of the key enzymes that interact with this compound is this compound dehydrogenase, which catalyzes the oxidation of this compound to pyrroline-5-carboxylate. This reaction is crucial for the this compound degradation pathway. Additionally, this compound interacts with pyrroline-5-carboxylate reductase, which catalyzes the conversion of pyrroline-5-carboxylate back to this compound, thus playing a role in this compound biosynthesis. These interactions highlight the importance of this compound in maintaining cellular homeostasis and responding to environmental stress .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound accumulation in plant cells under stress conditions helps in osmoprotection, stabilizing proteins and membranes, and scavenging free radicals. In animal cells, this compound is involved in collagen synthesis, which is vital for maintaining the structural integrity of tissues .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, influencing their activity and function. For example, this compound can act as an osmoprotectant, protecting cells from osmotic stress by stabilizing the structure of proteins and membranes. Additionally, this compound can modulate enzyme activity, either by inhibiting or activating specific enzymes involved in metabolic pathways. Changes in gene expression induced by this compound also play a crucial role in its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under physiological conditions, but its degradation can occur through enzymatic reactions, such as those catalyzed by this compound dehydrogenase. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in stress responses. For example, prolonged exposure to this compound can enhance the stress tolerance of plants, allowing them to survive adverse conditions .

properties

{ "Design of the Synthesis Pathway": "Proline can be synthesized through multiple pathways. One common method involves the Strecker synthesis, which involves the reaction of an aldehyde or ketone with ammonia and hydrogen cyanide. Another method involves the reduction of pyrrolidone, which is derived from glutamic acid. A third method involves the cyclization of glutamic acid derivatives. For this synthesis, we will focus on the cyclization method.", "Starting Materials": [ "Glutamic acid", "Ethyl chloroformate", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group of glutamic acid by treating it with ethyl chloroformate in the presence of sodium hydroxide to form the ethyl ester derivative", "Step 2: Conversion of the amino group of the ethyl ester derivative to the N-carboxyanhydride by heating with hydrochloric acid", "Step 3: Cyclization of the N-carboxyanhydride by heating with water to form proline" ] }

CAS RN

147-85-3

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

(2S)-pyrrolidin-1-ium-2-carboxylate

InChI

InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1

InChI Key

ONIBWKKTOPOVIA-BYPYZUCNSA-N

Isomeric SMILES

C1C[C@H]([NH2+]C1)C(=O)[O-]

SMILES

O=C(O)[C@H]1NCCC1

Canonical SMILES

C1CC([NH2+]C1)C(=O)[O-]

Appearance

Solid powder

Color/Form

Flat needles from alcohol + ether;  prisms from water
White crystals or crystalline powde

density

1.064 at 24 °C

melting_point

221 °C

Other CAS RN

4305-67-3
37159-97-0
147-85-3

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

25191-13-3

shelf_life

Stable under recommended storage conditions.

solubility

162.0 mg/mL

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Proline;  CB 1707;  FEMA No. 3319;  HSDB 1210;  NSC 46703;  NSC-46703;  NSC46703;  Prolina; 

vapor_pressure

3.02X10-8 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Proline
Reactant of Route 2
Proline
Reactant of Route 3
Proline

Q & A

Q1: How does proline contribute to stress resistance in plants?

A1: this compound accumulates in plants facing water stress, acting as a beneficial solute to increase cellular osmolarity, aiding in water retention []. It also participates in redox buffering, energy transfer, and plant pathogen interactions [].

Q2: Is this compound transport important for its function in plants?

A2: Yes, this compound transport across plant and bacterial membranes is crucial for its function. Studies using [U-(14)C]l-proline demonstrated its movement and metabolism within soybean plants, highlighting its role as an energy source for bacteroids, essential for nitrogen fixation [].

Q3: Can this compound be used to improve stress tolerance in crops?

A3: Potentially, engineering this compound metabolism is being explored as a strategy to enhance stress tolerance in economically important plants []. Studies on rice seedlings showed this compound accumulation under drought, salt, and chilling stress, with sensitive varieties accumulating more this compound than tolerant ones [].

Q4: How does exogenous this compound application affect salt tolerance in microorganisms?

A4: In Tetragenococcus halophilus, exogenous this compound enhanced salt tolerance by increasing biomass and influencing cellular metabolic responses []. This includes changes in membrane fatty acid composition, accumulation of compatible solutes, and modulation of glycolysis and TCA cycle intermediates [].

Q5: What is the this compound cycle and why is it significant?

A5: The this compound cycle refers to the coordinated synthesis and degradation of this compound between different cellular compartments. This compound synthesis occurs in the chloroplast and cytoplasm, while its breakdown takes place in the mitochondria []. This cycle impacts cellular growth, death pathways, ATP production, protein and nucleotide synthesis, anaplerosis, and redox homeostasis, particularly in cancer cells [].

Q6: What enzymes are key regulators of this compound metabolism?

A6: Key enzymes involved in this compound metabolism are P5C reductase (PYCR), this compound dehydrogenase (PRODH), and GSAL dehydrogenase (GSALDH) []. These enzymes control the flux through the this compound cycle, influencing this compound levels and downstream effects.

Q7: How is this compound catabolism regulated in Arabidopsis thaliana?

A7: Research suggests that class-III Phosphatidylinositol 3-kinase (PI3K), VPS34, is involved in regulating this compound catabolism in Arabidopsis thaliana []. Inhibiting PI3K activity leads to decreased this compound accumulation under salt stress by affecting the expression of key metabolic enzymes [].

Q8: How do this compound levels change during development in wheat under water stress?

A8: In wheat cultivars Yecora and Generoso, water stress induced this compound accumulation in leaves, stems, roots, and ears. Accumulation was more pronounced before heading than after ear emergence []. This suggests a developmental stage-dependent role of this compound in response to water stress.

Q9: What is unique about this compound's structure compared to other amino acids?

A9: this compound is unique due to its secondary amino group forming a pyrrolidine ring. This cyclic structure restricts this compound's conformational flexibility compared to other amino acids [].

Q10: How does this compound's structure influence protein structure and function?

A10: this compound's rigid structure introduces kinks and turns in protein chains, influencing protein folding and stability. This is exemplified in the collagen triple helix, where this compound, particularly hydroxythis compound, is crucial for its stability [, ].

Q11: Can this compound's structure be modified to study its biological roles?

A11: Yes, researchers have synthesized various this compound derivatives, such as cis- and trans-4-chloro-L-proline and 4-bromo-L-proline, to investigate the impact of steric hindrance on protein structure and function []. These derivatives help dissect the specific contributions of this compound's structure to its biological activity.

Q12: What makes this compound a suitable cryoprotectant for protein crystallography?

A12: this compound, a naturally occurring osmolyte, is effective in cryoprotecting protein crystals, comparable to traditional cryoprotectants like glycerol []. It is compatible with various crystallization conditions and binds to proteins without significantly altering their structure [].

Q13: What is the significance of this compound production by Schistosoma mansoni ova?

A13: Schistosoma mansoni ova release high amounts of this compound, correlating with high activity of this compound synthesis enzymes []. This this compound release is suggested to potentially contribute to fibrosis in the granulomata formed during schistosomiasis [].

Q14: How does this compound interact with the bacterial chemoreceptor McpU?

A14: In Sinorhizobium meliloti, the chemoreceptor McpU senses this compound directly via its periplasmic Cache domains []. This interaction guides the bacteria towards this compound-rich environments, such as those surrounding alfalfa seeds, facilitating symbiotic relationships [].

Q15: Could this compound metabolism be a target for cancer therapy?

A15: The this compound-P5C cycle is implicated in supporting various aspects of cancer cell survival and proliferation []. Identifying inhibitors specific to PRODH and PYCR isoforms could offer potential therapeutic avenues for targeting this metabolic cycle in cancer [].

Q16: How is this compound involved in the mechanism of action of the anti-cancer drug Tasidotin?

A16: Tasidotin, an analog of the antimitotic drug dolastatin 15, undergoes intracellular hydrolysis to release this compound []. This this compound release, potentially mediated by prolyl oligopeptidase, is correlated with tasidotin's cytotoxic effects on cancer cells [].

Q17: What are some areas for future research on this compound?

A17: Future research should explore:

  • Developing specific inhibitors targeting PRODH and PYCR isoforms for cancer therapy [].
  • Optimizing this compound metabolism engineering to enhance crop stress tolerance [].

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